3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide
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Overview
Description
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. For 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide, a common synthetic route involves the reaction of 2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then reacted with isobutyric acid under cyclization conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and reaction time to optimize yield and purity. The use of catalysts and solvents can also be adjusted to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere of amides, providing better hydrolytic and metabolic stability. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 2-(1,2,4-oxadiazol-5-yl)anilines
Uniqueness
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature may confer distinct biological activities and chemical properties compared to other 1,2,4-oxadiazole derivatives .
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13(19)8-9-14-17-15(18-20-14)12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIXGMNFBNOVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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